

# Levamlodipine Besylate: A Comprehensive Technical Guide on Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Levamlodipine besylate |           |
| Cat. No.:            | B192988                | Get Quote |

#### Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker.[1][2][3] It is widely prescribed for the management of hypertension and angina.[3][4] Levamlodipine exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][4][5] The (S)-enantiomer possesses approximately 1000 times greater activity than the (R)-enantiomer.[6] This technical guide provides an in-depth overview of the synthesis and characterization of **levamlodipine besylate**, tailored for researchers, scientists, and professionals in drug development.

# **Synthesis of Levamlodipine Besylate**

The most common industrial synthesis strategy for **levamlodipine besylate** involves the chiral resolution of racemic (R,S)-amlodipine, followed by the formation of the besylate salt with benzenesulfonic acid.[7][8] This approach avoids the complexities of asymmetric synthesis while providing a high-purity final product.

#### **Synthesis Workflow**

The synthesis process can be visualized as a two-stage procedure: chiral resolution of the racemic free base and subsequent salt formation.





Click to download full resolution via product page

Caption: Synthesis workflow for **Levamlodipine Besylate**.



# Experimental Protocol: Chiral Resolution and Salt Formation

The following protocol is a representative example derived from patent literature.[7][8]

#### Resolution:

- Dissolve (R,S)-amlodipine (e.g., 20.44 g, 0.05 mol) in methanol (150 mL) at room temperature with stirring.
- Add a chiral resolving agent, such as (S)-(-)-2-(benzylamino)-1-phenyl-1-propanol ((S)-BNPPA) (e.g., 11.32 g, 32.5 mmol).
- Warm the mixture to 30-35°C until all materials are completely dissolved.
- Cool the reaction solution to 0-5°C and allow it to crystallize for approximately 7-8 hours.
- Collect the precipitated diastereomeric salt by suction filtration and wash the filter cake with cold methanol (e.g., 2 x 50 mL).

#### · Salt Formation:

- Add the obtained filter cake to a methanol-water solution (e.g., Vwater:Valcohol = 8:1, 200 mL).
- At a temperature of 30-35°C, add a solution of benzenesulfonic acid (e.g., 4.11 g, 26.0 mmol) in purified water (20 mL).
- Control the temperature at 20-25°C and allow the salt to crystallize for 6-10 hours.
- Collect the product by suction filtration, and wash the filter cake with purified water (e.g., 2 x 50 mL).
- Dry the final product, levamlodipine besylate, under reduced pressure.

#### **Summary of Synthesis Data**



Different resolving agents and solvent systems have been reported, leading to variations in yield and purity.

| Starting<br>Material    | Resolvin<br>g Agent      | Solvent<br>System | Molar<br>Yield (%) | Purity<br>(HPLC)<br>(%) | Optical<br>Purity<br>(HPLC)<br>(%) | Referenc<br>e |
|-------------------------|--------------------------|-------------------|--------------------|-------------------------|------------------------------------|---------------|
| (R,S)-<br>Amlodipine    | (S)-BNPPA                | Methanol          | 42.1 - 45.9        | 99.72 -<br>99.85        | 99.97 -<br>99.98                   | [7][8]        |
| (R,S)-<br>Amlodipine    | L-Tartaric<br>Acid       | DMF/Water         | 42.24              | 99.44                   | 99.49                              | [9]           |
| Levoamlodi<br>pine Base | Benzenesu<br>Ifonic Acid | Ethanol/W<br>ater | 80.8               | -                       | -                                  | [10]          |

## **Characterization of Levamlodipine Besylate**

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized **levamlodipine besylate**. This involves a combination of chromatographic, spectroscopic, and crystallographic techniques.

## **Chromatographic Analysis**

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity, potency, and chiral identity of **levamlodipine besylate**.[8][11]

The general workflow for HPLC analysis involves sample preparation, chromatographic separation, and data analysis.





Click to download full resolution via product page

Caption: General workflow for HPLC analysis.



The following is a representative HPLC method for determining related substances.[11]

- Chromatographic System: High-Performance Liquid Chromatograph.
- Column: Welch Ultimate C18, 4.6 x 250 mm, 5 μm.
- Mobile Phase A: 2.3 g/L Ammonium Acetate solution.
- Mobile Phase B: Methanol.
- Gradient Program:
  - 0-5 min: Linearly change from 55:45 (A:B) to 40:60 (A:B).
  - 5-25 min: Hold at 40:60 (A:B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 238 nm.
- Injection Volume: 20 μL.
- Sample Preparation: Prepare a solution containing approximately 0.25 mg/mL of the sample in the mobile phase.[11]

Various HPLC methods have been published for the analysis of amlodipine and **levamlodipine** besylate.



| Parameter    | Method 1[11]                               | Method 2[12]                                          | Method 3 (USP)[13]                                           |
|--------------|--------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------|
| Column       | Welch Ultimate C18<br>(4.6x250mm, 5μm)     | C18 (3.9x150mm,<br>5μm)                               | C18 (e.g.,<br>3.9x300mm)                                     |
| Mobile Phase | A: 2.3g/L Ammonium<br>Acetate; B: Methanol | Acetonitrile:Methanol:<br>pH 3.0 Buffer<br>(15:35:50) | Triethylamine (pH<br>3):Methanol:Acetonitril<br>e (50:35:15) |
| Elution Mode | Gradient                                   | Isocratic                                             | Isocratic                                                    |
| Flow Rate    | 1.0 mL/min                                 | 1.0 mL/min                                            | 1.0 mL/min                                                   |
| Detection    | 238 nm                                     | 237 nm                                                | 237 nm                                                       |
| Column Temp. | 30°C                                       | Ambient                                               | Ambient                                                      |

### **Spectroscopic Characterization**

FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical structure. The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment                      | Reference |
|-------------------|---------------------------------|-----------|
| ~3310             | N-H stretching                  | [14]      |
| ~3000             | O-H stretching                  | [14]      |
| 1676              | Carbonyl (C=O) group stretching | [15][16]  |

<sup>1</sup>H NMR spectroscopy is a powerful tool for elucidating the molecular structure. While a specific spectrum for pure **levamlodipine besylate** is not readily available, the spectrum of amlodipine besylate is well-characterized and serves as a reference.[5][17] The chiral center at the dihydropyridine ring is a key feature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method used for the quantitative determination of levamlodipine in biological matrices, such as plasma, during pharmacokinetic studies.[18] The molecular weight of **levamlodipine besylate** is 567.05 g/mol (C<sub>20</sub>H<sub>25</sub>ClN<sub>2</sub>O<sub>5</sub> · C<sub>6</sub>H<sub>6</sub>O<sub>3</sub>S).[19]



#### **Crystallographic Characterization**

The solid-state properties of **levamlodipine besylate** are crucial for formulation development. X-ray crystallography provides definitive information about the crystal structure.

A specific crystalline form of **levamlodipine besylate** has been characterized as a hydrate.[20]

| Parameter            | Value                                            |
|----------------------|--------------------------------------------------|
| Molecular Formula    | (C20H25CIN2O5)(C6H6O3S)(H2O)1.5                  |
| Molecular Weight     | 594.07                                           |
| Crystal System       | Monoclinic                                       |
| Space Group          | P21                                              |
| Unit Cell Dimensions | a = 18.04 Å, b = 8.52 Å, c = 18.91 Å, β = 95.82° |
| Volume (V)           | 2880.1 ų                                         |
| Flack Parameter      | 0.08 (6)                                         |

XRPD is used for routine identification of the crystalline form of the drug substance.

| 2θ Angle (°)                                                                |
|-----------------------------------------------------------------------------|
| 6.70                                                                        |
| 10.12                                                                       |
| 12.40                                                                       |
| 13.36                                                                       |
| 13.68                                                                       |
| 17.04                                                                       |
| 22.46                                                                       |
| 24.16                                                                       |
| Data from a specific crystalline form described in patent CN105111137B.[20] |



# Pharmacological Profile Mechanism of Action

Levamlodipine is a voltage-dependent L-type calcium channel blocker. By inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells, it causes vasodilation, which reduces peripheral vascular resistance and lowers blood pressure.[2][4]



Click to download full resolution via product page

Caption: Mechanism of action of Levamlodipine.



#### **Pharmacokinetic Properties**

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of the drug. The data below is from bioequivalence studies in healthy subjects following a single 5 mg oral dose.[18]

| Parameter                    | Condition | Value (Mean ± SD) |
|------------------------------|-----------|-------------------|
| C <sub>max</sub> (ng/mL)     | Fasted    | 2.70 ± 0.49       |
| T <sub>max</sub> (h)         | Fasted    | 6-12              |
| AUC <sub>0-t</sub> (ng·h/mL) | Fasted    | 141.32 ± 36.24    |
| AUC₀-∞ (ng·h/mL)             | Fasted    | 157.14 ± 45.65    |
| Biological Half-Life (h)     | -         | 30-50             |
| Bioavailability (%)          | -         | 64-90             |

C<sub>max</sub>: Maximum plasma

concentration;  $T_{max}$ : Time to reach  $C_{max}$ ; AUC: Area under

the curve.[2][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Levamlodipine | C20H25ClN2O5 | CID 9822750 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Levamlodipine Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 6. CN113087656A Amorphous levamlodipine besylate Google Patents [patents.google.com]
- 7. Preparation method of levamlodipine besylate Eureka | Patsnap [eureka.patsnap.com]
- 8. CN111377851A Preparation method of levamlodipine besylate Google Patents [patents.google.com]
- 9. Levamlodipine Besylate synthesis chemicalbook [chemicalbook.com]
- 10. CN100591670C Production method of levamlodipine besylate Google Patents [patents.google.com]
- 11. CN105301164A Detection method of levamlodipine besylate tablet related substances -Google Patents [patents.google.com]
- 12. jddtonline.info [jddtonline.info]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. rjpbcs.com [rjpbcs.com]
- 16. impactfactor.org [impactfactor.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a singledose and two-period crossover randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GSRS [precision.fda.gov]
- 20. CN105111137B Levamlodipine besylate crystal, its preparation method and application
  Google Patents [patents.google.com]
- To cite this document: BenchChem. [Levamlodipine Besylate: A Comprehensive Technical Guide on Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192988#levamlodipine-besylate-synthesis-and-characterization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com